4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline
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Overview
Description
4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . This compound features a benzoquinoline moiety fused with a dimethylaniline group, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols under basic conditions . Another approach involves the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere, using anhydrous acetonitrile as the solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions using eco-friendly catalysts are employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant pharmacological activities .
Scientific Research Applications
4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. It can bind to DNA, inhibiting the replication of cancer cells, or interact with enzymes involved in inflammatory processes. The compound’s quinoline moiety allows it to participate in electron transfer reactions, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Another nitrogen-containing heterocycle with distinct biological activities.
Quinazoline: Known for its anticancer properties and used in various therapeutic applications.
Uniqueness
4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline stands out due to its unique combination of the benzoquinoline and dimethylaniline groups, which confer enhanced biological activity and chemical reactivity compared to its simpler analogs .
Properties
CAS No. |
94871-51-9 |
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Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-benzo[f]quinolin-3-yl-N,N-dimethylaniline |
InChI |
InChI=1S/C21H18N2/c1-23(2)17-10-7-16(8-11-17)20-14-12-19-18-6-4-3-5-15(18)9-13-21(19)22-20/h3-14H,1-2H3 |
InChI Key |
REETXQOLVFMTDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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